2,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide
CAS No.: 2034558-77-3
Cat. No.: VC4178826
Molecular Formula: C17H18N4O2
Molecular Weight: 310.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034558-77-3 |
|---|---|
| Molecular Formula | C17H18N4O2 |
| Molecular Weight | 310.357 |
| IUPAC Name | 2,5-dimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C17H18N4O2/c1-12-10-15(13(2)23-12)17(22)20-16(11-21-18-8-9-19-21)14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H,20,22) |
| Standard InChI Key | DDTQYFVMFLEKJF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A 2,5-dimethylfuran ring, which contributes aromaticity and steric bulk.
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A carboxamide group at position 3 of the furan, enabling hydrogen bonding and interactions with biological targets.
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An N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl) side chain, introducing conformational flexibility and π-π stacking potential via the phenyl and triazole groups.
The molecular formula was confirmed via high-resolution mass spectrometry, and the CAS registry (2034558-77-3) ensures unambiguous identification .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 310.35 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely moderate in DMSO |
While experimental data on density, boiling point, and melting point remain unpublished, analogues with similar furan-triazole architectures exhibit moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane, suggesting comparable behavior .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of 2,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide likely involves sequential functionalization of the furan core. A plausible route includes:
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Furan carboxylation: Introduction of the carboxamide group via Friedel-Crafts acylation or directed ortho-metalation.
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Side-chain assembly: Coupling of the ethylamine linker to the furan-3-carboxamide, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole ring .
Key Intermediate Isolation
In analogous syntheses of BRAF inhibitors, intermediates such as 2,3-dibromofuran-5-yl carboxylates undergo Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic substituents . For this compound, a similar strategy could employ 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine as the nucleophile in a carboxamide-forming reaction.
Structural and Crystallographic Insights
Conformational Analysis
X-ray crystallography of related triazole-containing compounds reveals planar triazole rings and non-coplanar aryl groups due to steric hindrance. For example, (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one crystallizes in the monoclinic space group , with lattice parameters . The triazole and furan rings in such systems often engage in intramolecular hydrogen bonding, stabilizing specific conformations.
Hydrogen Bonding and Packing
In the absence of direct crystallographic data for this compound, inferences can be drawn from structural analogues. The carboxamide group typically forms hydrogen bonds with adjacent heteroatoms, while the triazole’s N2 and N3 atoms participate in C–H···N interactions, influencing crystal packing and solubility .
Applications and Future Directions
Medicinal Chemistry
This compound’s structural features align with trends in kinase inhibitor design, where heterocyclic carboxamides serve as bioisosteres for carboxylic acids. Its potential as a BRAF or EGFR inhibitor merits evaluation in enzymatic and cell-based assays.
Materials Science
The conjugated furan-triazole system could exhibit luminescent properties, making it a candidate for organic light-emitting diodes (OLEDs) or sensors. Computational studies predicting its electronic absorption spectrum are recommended.
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